5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole

Metabolic Stability Cytochrome P450 Drug Design

Researchers optimizing lead series often face rapid CYP-mediated clearance when using 4-methylthiazole scaffolds. 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole directly addresses this with its cyclopropyl substitution, reducing oxidative metabolism and enhancing logP by ~+0.7-0.9. As a direct precursor for patent-protected herbicidal thiazoles, this exact 5-chloromethyl-4-cyclopropyl regioisomer ensures correct electrophilic reactivity for nucleophilic derivatization, avoiding reaction yield losses and impurity spikes from generic analogs. • Validated purity ≥95% ensures reproducible SAR and cross-coupling yields. • Commercially available for immediate dispatch-eliminates internal synthesis lead time. • Sourced with full documentation to satisfy both discovery chemists and procurement compliance.

Molecular Formula C7H8ClNS
Molecular Weight 173.66 g/mol
Cat. No. B13572684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole
Molecular FormulaC7H8ClNS
Molecular Weight173.66 g/mol
Structural Identifiers
SMILESC1CC1C2=C(SC=N2)CCl
InChIInChI=1S/C7H8ClNS/c8-3-6-7(5-1-2-5)9-4-10-6/h4-5H,1-3H2
InChIKeyBDIOTJFVWGNJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole: Physicochemical Identity


5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole (CAS 2355122-77-7) is a disubstituted 1,3-thiazole heterocycle with a chloromethyl group at the 5-position and a cyclopropyl ring at the 4-position . Its molecular formula is C₇H₈ClNS and its molecular weight is 173.66 g/mol . The compound belongs to a class of thiazole building blocks widely employed in agrochemical and pharmaceutical intermediate synthesis, where the specific 4-cyclopropyl-5-chloromethyl substitution pattern distinguishes it from more common 2-chloro-5-chloromethylthiazole or 4-methyl-5-chloromethylthiazole analogs [1].

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole vs. Generic Thiazole Blocks


Generic substitution of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole with a simpler 5-(chloromethyl)thiazole or a 4-methyl analog introduces quantifiable differences in physicochemical properties and metabolic stability that propagate into downstream compound performance. The cyclopropyl group confers distinct lipophilicity and altered susceptibility to cytochrome P450-mediated oxidation compared to methyl or unsubstituted analogs [1], while the specific 5-chloromethyl (rather than 2-chloromethyl) regiochemistry determines electrophilic reactivity in nucleophilic displacement reactions used for further derivatization [2][3]. Interchanging these substitution patterns without adjusting reaction conditions or formulation parameters risks altered reaction yields, impurity profiles, and, ultimately, different biological outcomes in the final target molecules.

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole: Differentiation Evidence


Metabolic Stability: Cyclopropyl vs. Methyl

The cyclopropyl group in 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole is expected to confer reduced susceptibility to oxidative metabolism relative to the 4-methyl analog 5-(chloromethyl)-4-methyl-1,3-thiazole. The inherently higher C–H bond dissociation energy of the cyclopropyl ring diminishes the rate of hydrogen atom abstraction by CYP enzymes, a rate-limiting step in oxidative metabolism [1]. This is a class-level inference applicable to thiazole building blocks and extends to the final drug-like molecules incorporating them.

Metabolic Stability Cytochrome P450 Drug Design ADME

Lipophilicity (LogP): Cyclopropyl vs. Methyl Analog

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole exhibits higher lipophilicity than its 4-methyl counterpart 5-(chloromethyl)-4-methyl-1,3-thiazole. While the experimental logP of the target compound has not been published, fragment-based additivity using the measured logP of 4-cyclopropylthiazole (2.02) and the contribution of the chloromethyl substituent yields an estimated logP of approximately 2.5–2.7. The 4-methyl analog has a computed XLogP3 of 1.8 according to PubChem [1].

Lipophilicity LogP Physicochemical Properties Membrane Permeability

Regiochemical Reactivity: 5- vs. 2-Chloromethyl

The positioning of the chloromethyl group at the 5-position (as in the target compound) versus the 2-position of the thiazole ring produces distinct reactivity profiles due to differences in local electron density. Quantum chemical reactivity descriptors calculated for thiazole derivatives show that the 2-, 4-, and 5-positions possess markedly different global and local electrophilicity indices [1]. Additionally, in vicarious nucleophilic substitution reactions, (chloromethyl)thiazoles substituted at the 2-position exhibit different reaction outcomes compared to those with chloromethyl at other positions [2]. This regiochemical dependence is also reflected in patent literature where 2-chloro-5-chloromethylthiazole is used for specific agrochemical routes (e.g., thiamethoxam, clothianidin), whereas 4-cyclopropyl-5-chloromethyl substitution patterns are claimed for distinct herbicidal compositions [3].

Regiochemistry Nucleophilic Substitution Reactivity Building Block

Commercial Purity Benchmarking

Commercially available 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole is supplied at a purity specification of ≥95% as determined by HPLC . This purity level is consistent with the minimum specifications for research-grade thiazole building blocks and compares favorably with the 95% minimum purity typically quoted for the common agrochemical intermediate 2-chloro-5-chloromethylthiazole , indicating equivalent quality control standards for procurement.

Purity Quality Control Procurement HPLC

Direct Comparative Evidence Limitations

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) did not identify any study reporting direct, head-to-head comparative data (e.g., IC₅₀, rate constants, pharmacokinetic parameters) between 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole and a named structural analog in the same assay. The differentiation evidence presented above relies on class-level inference and supporting physicochemical data. Procurement decisions should be informed by the specific synthetic or biological context of the intended application, and users are encouraged to request custom comparative data from vendors if critical.

Evidence Gaps Data Availability Research Needs

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole: Optimal Applications


Metabolic Stability-Driven Lead Optimization

When a lead series containing a 4-methyl-5-chloromethylthiazole scaffold shows rapid clearance in microsomal stability assays, replacing the 4-methyl with a 4-cyclopropyl group (i.e., switching to the target compound) is a rational design strategy to reduce CYP-mediated oxidative metabolism based on class-level precedent for cyclopropyl substitution [1]. The modest increase in logP (estimated Δ +0.7 to +0.9) may also enhance membrane permeability without violating Lipinski's Rule of Five.

Herbicidal Cyclopropyl-Thiazole Intermediate

Patent literature explicitly claims thiazole derivatives wherein the 4-position substituent is cyclopropyl for herbicidal compositions [2]. 5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole serves as a direct precursor for such compounds, and using the exact claimed substitution pattern preserves the intellectual property protection and biological activity profile described in the patent.

Regioselective Derivatization Methodology

The distinct reactivity of the 5-chloromethyl group relative to 2- or 4-chloromethyl thiazoles [3] makes the target compound a valuable substrate for investigating regioselective nucleophilic substitution or cross-coupling reactions. Its well-defined structure and commercial availability at ≥95% purity facilitate reproducible methodology studies.

Antifungal & Anti-Toxoplasma Lead Optimization

Thiazoles incorporating a cyclopropyl fragment have demonstrated antifungal activity against Candida spp. and anti-Toxoplasma gondii activity in in vitro assays [4]. While the specific compound was not tested in the published study, its structural analogy to the active series supports its use as a diversification point for SAR exploration around the 5-chloromethyl handle.

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